REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[O:9]=[C:10]1[CH2:13][CH:12]([C:14](O)=[O:15])[CH2:11]1.C1CCC(N=C=NC2CCCCC2)CC1>CCOC(C)=O>[O:9]=[C:10]1[CH2:13][CH:12]([C:14]([O:1][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[O:15])[CH2:11]1
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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ON1C(CCC1=O)=O
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Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(C1)C(=O)O
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Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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16 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Into a 5 L reactor equipped with a nitrogen flow and an overhead stirrer
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Type
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TEMPERATURE
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Details
|
the mixture was then heated at 45° C
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Type
|
FILTRATION
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Details
|
the mixture was filtered
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Type
|
WASH
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Details
|
the filtrate was washed once with EtOAc (1 L×1)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |